2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine
Overview
Description
2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by the presence of an imidazo[1,2-a]pyrimidine core structure substituted with a 4-methoxyphenyl group. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives, a class of compounds to which 2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine belongs, have been reported to targetCyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the biosynthesis of prostaglandins, which are key mediators in inflammatory processes .
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives can inhibit cox-2 . This inhibition is likely achieved through the compound’s interaction with the active site of the COX-2 enzyme, leading to a decrease in the production of prostaglandins .
Biochemical Pathways
Given its potential role as a cox-2 inhibitor , it can be inferred that it affects the prostaglandin synthesis pathway . By inhibiting COX-2, the compound may reduce the production of prostaglandins, thereby alleviating inflammation.
Result of Action
As a potential cox-2 inhibitor , it may reduce the production of prostaglandins, leading to a decrease in inflammation and pain.
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyrimidine derivatives can interact with various enzymes and proteins . For instance, some derivatives have been found to inhibit the COX-2 enzyme, which plays a crucial role in inflammation
Cellular Effects
Some studies suggest that imidazo[1,2-a]pyrimidine derivatives can have significant effects on various types of cells . For example, certain derivatives have shown anticancer activity against breast cancer cells . The specific effects of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine on cell function, signaling pathways, gene expression, and cellular metabolism are still being researched.
Molecular Mechanism
Some studies suggest that imidazo[1,2-a]pyrimidine derivatives can act as covalent inhibitors, binding to specific biomolecules and altering their function
Temporal Effects in Laboratory Settings
Some imidazo[1,2-a]pyridine derivatives have been found to exhibit fluorescence properties, which could potentially change over time
Dosage Effects in Animal Models
Some imidazo[1,2-a]pyrimidine derivatives have shown dose-dependent anti-nociceptive activity in animal models
Metabolic Pathways
Imidazo[1,2-a]pyrimidine derivatives are known to be involved in various biochemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with 4-methoxybenzaldehyde in the presence of a suitable catalyst. This reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate undergoes cyclization to form the imidazo[1,2-a]pyrimidine ring system .
Another approach involves the use of multicomponent reactions, where 2-aminopyrimidine, 4-methoxybenzaldehyde, and an appropriate isocyanide are combined in a one-pot reaction. This method offers the advantage of simplicity and high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors and optimized reaction conditions to ensure high efficiency and reproducibility. The choice of solvents, catalysts, and purification techniques is critical to achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules and materials.
Biology: It exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound has shown promise as a lead compound for the development of new therapeutic agents.
Comparison with Similar Compounds
2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine can be compared with other similar compounds in terms of its structure and biological activities:
Imidazo[1,2-a]pyridine: This compound shares a similar core structure but lacks the pyrimidine ring.
Benzo[4,5]imidazo[1,2-a]pyrimidine: This compound has an additional benzene ring fused to the imidazo[1,2-a]pyrimidine core.
2-Phenylimidazo[1,2-a]pyrimidine: This compound is similar but lacks the methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and bioavailability, making it a valuable compound for drug development and other applications .
Properties
IUPAC Name |
2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-17-11-5-3-10(4-6-11)12-9-16-8-2-7-14-13(16)15-12/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWNMPVRUFGZKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60953528 | |
Record name | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60953528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24786478 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
31555-36-9 | |
Record name | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60953528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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